

# A Technical Guide to the Research Applications of 4-Bromo-3-chlorobenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzaldehyde

Cat. No.: B169199

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## Abstract

**4-Bromo-3-chlorobenzaldehyde** is a disubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique arrangement of an aldehyde, a bromine atom, and a chlorine atom on a benzene ring offers multiple, orthogonally reactive sites. This guide provides an in-depth exploration of the compound's physicochemical properties, core reactivity, and its demonstrated applications in critical research areas, particularly in medicinal chemistry and drug discovery. By synthesizing field-proven insights with detailed experimental frameworks, this document aims to equip researchers with the technical knowledge to effectively leverage **4-Bromo-3-chlorobenzaldehyde** in their synthetic endeavors.

## Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of synthetic chemistry, the efficiency and novelty of a research program often hinge on the strategic selection of starting materials. **4-Bromo-3-chlorobenzaldehyde** emerges as a scaffold of significant interest due to the confluence of three key functional groups, each with a distinct and exploitable chemical personality.

- **The Aldehyde:** A cornerstone for carbon-carbon and carbon-nitrogen bond formation, the aldehyde group is a gateway to a vast array of chemical transformations, including olefination, reductive amination, and condensation reactions.
- **The Bromine Atom:** Positioned para to the aldehyde, the bromine atom is an excellent leaving group, making it a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, alkyl, and amino moieties.
- **The Chlorine Atom:** Situated meta to the aldehyde, the chlorine atom provides an additional site for nucleophilic aromatic substitution or a secondary site for cross-coupling reactions under more forcing conditions, offering a pathway for sequential, site-selective functionalization.

This trifecta of reactivity makes **4-Bromo-3-chlorobenzaldehyde** a powerful intermediate for building molecular complexity, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

## Physicochemical Properties & Reactivity Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO	[1][2]
Molecular Weight	219.46 g/mol	[1][3]
Appearance	White to yellow solid/crystalline powder	[4]
Melting Point	~52 °C	[3]
Boiling Point	~281.3 °C (Predicted)	[3]
CAS Number	120077-69-2	

The reactivity of **4-Bromo-3-chlorobenzaldehyde** is governed by the electronic interplay of its substituents. The aldehyde group is the most electrophilic site, readily undergoing nucleophilic attack. The bromine atom is more susceptible to oxidative addition in palladium-catalyzed cycles than the chlorine atom, a crucial distinction that allows for selective functionalization.

Caption: Key reactive sites on the **4-Bromo-3-chlorobenzaldehyde** scaffold.

## Core Synthetic Applications in Research

The true potential of **4-Bromo-3-chlorobenzaldehyde** is realized in its application as a versatile intermediate. It serves as a foundational element in multi-step syntheses targeting complex molecules.

### Building Block for Kinase Inhibitors

Protein kinases are crucial enzymes in cellular signaling, and their dysregulation is a known cause of diseases like cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5] **4-Bromo-3-chlorobenzaldehyde** has been identified as a key starting material in the synthesis of novel kinase inhibitors.[6][7]

For instance, it can be used to construct scaffolds related to known inhibitors like Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR) kinase.[7] The aldehyde allows for the construction of heterocyclic cores (e.g., pyrimidines, pyrazoles), while the halogen atoms provide attachment points for other fragments necessary for binding to the kinase active site.[8] Specifically, it has been used to prepare hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, which are investigated for treating neurodegenerative diseases and muscular dystrophy.[6]

### Olefination Reactions for Alkene Synthesis

The aldehyde group is an ideal electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert a carbonyl into a carbon-carbon double bond.[9][10] These reactions are fundamental in organic synthesis for extending carbon chains and creating precursors for more complex structures.

- **Wittig Reaction:** This reaction uses a phosphorus ylide to form an alkene.[11] Using **4-Bromo-3-chlorobenzaldehyde**, chemists can synthesize stilbene-like structures, which are

prevalent in materials science and medicinal chemistry.[12]

- Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions, which are more nucleophilic and less basic than Wittig ylides.[10] This often leads to higher yields and favors the formation of (E)-alkenes, offering greater stereochemical control.[10][13] The water-soluble phosphate byproduct is also easier to remove than the triphenylphosphine oxide from the Wittig reaction, simplifying purification.[14]

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